1H-Imidazole-4,5-dicarboxylic acid
Overview
Description
1H-Imidazole-4,5-dicarboxylic acid is a versatile compound that has been the subject of various studies due to its unique structure and potential applications. It contains six heteroatoms in a single molecule and can lose protons to form anions, which allows for a variety of coordination modes in complexes with transition metal ions. This property makes it useful in fields such as catalysis and gas separation. Additionally, derivatives of 1H-imidazole-4,5-dicarboxylic acid have been explored for their pharmacological potential, including stimulation of the central nervous system and antiproliferative activity .
Synthesis Analysis
The synthesis of 1H-imidazole-4,5-dicarboxylic acid and its derivatives has been achieved through various methods. For instance, the oxidation of 2-substituted benzimidazoles with hydrogen peroxide unexpectedly formed imidazole-4,5-dicarboxylic acid, highlighting an alternative synthetic route . Moreover, a library of imidazole-4,5-dicarboxamides was synthesized by derivatizing the imidazole-4,5-dicarboxylic acid scaffold with amino acid esters and alkanamines, showcasing the scaffold's ability to be modified . Another study reported the synthesis of imidazole-4,5-diacylhydrazones from tartaric acid through cyclization, esterification, hydrazinolysis, and condensation with aroyladehydes, demonstrating a multi-step process with high yield and quick reaction times .
Molecular Structure Analysis
The molecular structure of 1H-imidazole-4,5-dicarboxylic acid derivatives has been characterized using various spectroscopic techniques. For example, a library of imidazole-4,5-dicarboxamides was characterized by LC-MS and 1H-NMR spectroscopy, confirming the successful synthesis of the desired compounds . The crystal structures of related compounds, such as 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole, were determined, revealing differences in molecular geometries due to substituent variations and the presence of intramolecular hydrogen bonding .
Chemical Reactions Analysis
1H-Imidazole-4,5-dicarboxylic acid participates in various chemical reactions, acting as a multi-dentate ligand in coordination compounds. For instance, it has been used to form hybrid compounds and coordination polymers with lead and cadmium, where it coordinates through both carboxylic groups and the amine group . Additionally, the compound has been involved in the one-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, catalyzed by novel ionic liquids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-imidazole-4,5-dicarboxylic acid derivatives are influenced by their molecular structure. The intramolecular hydrogen bonding in some derivatives results in extended planar structural patterns, which can affect their physical state and solubility . The ability of 1H-imidazole-4,5-dicarboxylic acid to form anions by losing protons contributes to its reactivity and coordination behavior, which is crucial for its applications in catalysis and material science .
Scientific Research Applications
Derivatization and Parallel Synthesis
1H-Imidazole-4,5-dicarboxylic acid has been utilized in the derivatization with amino acid esters, leading to the creation of symmetrically- and dissymmetrically-disubstituted imidazole-4,5-dicarboxamides. These compounds exhibit intramolecular hydrogen bonding and are significant in presenting amino acid pharmacophores. Extensive parallel synthesis has been employed to produce a diverse range of these compounds, which were later analyzed by various spectroscopic methods and submitted for screening in the Molecular Library Screening Center Network (Solinas, Dicesare, & Baures, 2009).
Coordination Polymers and Metal-Organic Frameworks
The reactivity of 1H-imidazole-4,5-dicarboxylic acid under hydrothermal conditions has been explored, especially in the formation of coordination polymers with metals like lead. These polymers showcase unique geometries and act as multi-dentate ligands, contributing to the development of two- and three-dimensional structures. Such compounds are notable for their novel connectivities and potential applications in hybrid compound development (Ghosh et al., 2009).
Biomimetic Complexes
The compound has been a model for biomimetic complexes, particularly in the study of polycarboxylate ligands. Research on Cu(II) and Ni(II) complexes with 1H-imidazole-4,5-dicarboxylic acid derivatives has contributed to understanding their stability and decomposition mechanisms, offering insights into their potential applications in biomimetic chemistry (Materazzi, Foti, & Crea, 2013).
Synthesis and Characterization of Derivatives
Research has also been conducted on the synthesis of imidazole-4,5-diacylhydrazones from 1H-imidazole-4,5-dicarboxylic acid, focusing on their characterization using various spectroscopic techniques. This work highlights the compound's versatility in forming new structures and its potential applications in chemical synthesis (Qin Jiang-ke, 2002).
Luminescence Sensing
Lanthanide(III)-organic frameworks using 1H-imidazole-4,5-dicarboxylic acid derivatives have been developed for luminescence sensing. These frameworks show potential as fluorescence sensors for specific chemicals, indicating the compound's utility in sensor technology (Shi, Zhong, Guo, & Li, 2015).
Safety And Hazards
properties
IUPAC Name |
1H-imidazole-4,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-4(9)2-3(5(10)11)7-1-6-2/h1H,(H,6,7)(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVWQFWTGHFIDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060349 | |
Record name | 1H-Imidazole-4,5-dicarboxylic acid | |
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Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
Record name | 1H-Imidazole-4,5-dicarboxylic acid | |
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Product Name |
1H-Imidazole-4,5-dicarboxylic acid | |
CAS RN |
570-22-9 | |
Record name | Imidazole-4,5-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=570-22-9 | |
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Record name | Imidazole-4,5-dicarboxylic acid | |
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Record name | 1H-Imidazole-4,5-dicarboxylic acid | |
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Record name | 1H-Imidazole-4,5-dicarboxylic acid | |
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Record name | 1H-Imidazole-4,5-dicarboxylic acid | |
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Record name | Imidazole-4,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.480 | |
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Record name | IMIDAZOLE-4,5-DICARBOXYLIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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